![molecular formula C23H18N2O3S B2558547 4-{[(4-oxo-3-fenil-3,4-dihidroquinazolin-2-il)sulfanil]metil}benzoato de metilo CAS No. 383894-83-5](/img/structure/B2558547.png)
4-{[(4-oxo-3-fenil-3,4-dihidroquinazolin-2-il)sulfanil]metil}benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied . These molecules often have a flattened structure. The dihedral angles of the quinazolinone plane and other parts of the molecule can vary .Chemical Reactions Analysis
Quinazolinone derivatives can react with various compounds. For instance, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Las quinazolinonas han sido reconocidas por su potencial como agentes antibacterianos. La flexibilidad estructural de los derivados de la quinazolinona permite la síntesis de análogos que pueden dirigirse a una variedad de cepas bacterianas. El grupo sulfánil presente en el compuesto puede ser crucial para interactuar con las enzimas bacterianas, inhibiendo potencialmente su función y conduciendo a efectos antibacterianos .
Propiedades Antivirales
La investigación ha indicado que los derivados de la quinazolinona pueden exhibir propiedades antivirales. La capacidad del compuesto para interferir con la replicación viral lo convierte en un candidato para el desarrollo de nuevos fármacos antivirales. Su eficacia contra los virus debe explorarse mediante estudios in vitro e in vivo para determinar su potencial completo .
Investigación Anticancerígena
Las quinazolinonas también se exploran por sus propiedades anticancerígenas. Pueden actuar como inhibidores de quinasas, interrumpiendo las vías de señalización de las células cancerosas. El grupo fenilo en el compuesto puede modificarse para dirigirse a células cancerosas específicas, convirtiéndolo en un andamiaje valioso para diseñar nuevos fármacos anticancerígenos .
Inhibición Enzimática
La estructura del compuesto sugiere un potencial como inhibidor enzimático. Podría diseñarse para unirse a los sitios activos de las enzimas, evitando su función normal, que es una estrategia común en el desarrollo de fármacos para diversas enfermedades, incluidos los trastornos metabólicos .
Actividad Anti-VIH
Algunos derivados de la quinazolinona han mostrado prometedor como agentes anti-VIH. El compuesto podría investigarse por su capacidad para inhibir la replicación del VIH al dirigirse a proteínas clave involucradas en el ciclo de vida del virus .
Inhibición de COX-2 y Actividad Antiinflamatoria
El compuesto tiene una similitud estructural con los inhibidores de COX-2 conocidos, lo que sugiere su posible uso en terapias antiinflamatorias. COX-2 es una enzima que juega un papel importante en el proceso de inflamación, y su inhibición puede conducir a efectos antiinflamatorios. Esta aplicación es particularmente relevante en el contexto de enfermedades inflamatorias crónicas .
Mecanismo De Acción
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The compound’s interaction with its targets likely results in changes to cellular processes, potentially inhibiting the function of certain enzymes or disrupting cellular structures .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinone derivatives, it is likely that the compound affects multiple pathways, leading to downstream effects such as the inhibition of cell growth or replication .
Result of Action
Based on the known activities of quinazolinone derivatives, the compound may result in the inhibition of cell growth or replication, potentially through the disruption of cellular structures or the inhibition of certain enzymes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s quinazolinone moiety allows it to bind to the active sites of these enzymes, potentially inhibiting their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .
Cellular Effects
The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting bacterial infections. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
methyl 4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-28-22(27)17-13-11-16(12-14-17)15-29-23-24-20-10-6-5-9-19(20)21(26)25(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWDYEVESSUYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

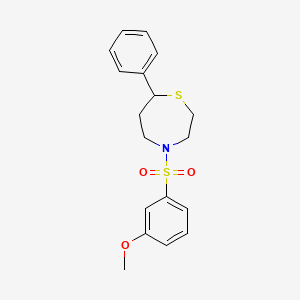
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)
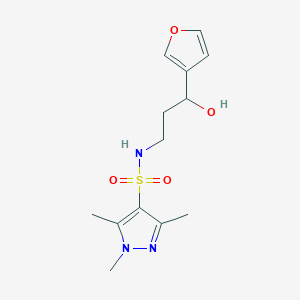
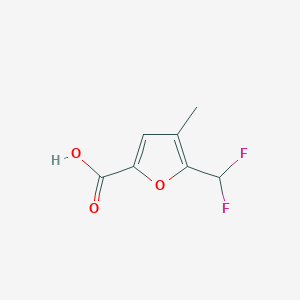
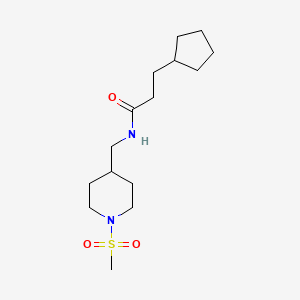
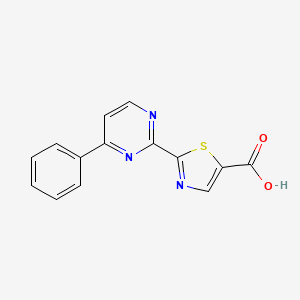
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)
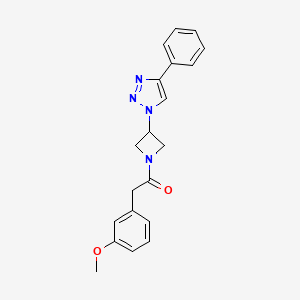
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)